[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate
Overview
Description
[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate is a useful research compound. Its molecular formula is C30H28O9 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
RNA and DNA Synthesis : A study by Kempe et al. (1982) found that 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, a process related to the compound , plays a crucial role in the solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).
Synthesis of Heteroaryl Compounds : Mihelic et al. (2001) demonstrated the use of a related compound in the 'ring switching' synthesis of heteroaryl-1-propyl benzoates, which are important in the synthesis of diverse organic molecules (Mihelic et al., 2001).
Material Science : In the field of materials science, Bracon et al. (2000) utilized similar compounds in the synthesis of fluorinated monomers that exhibit high smectogen properties, useful in the creation of liquid crystalline polysiloxanes (Bracon et al., 2000).
Corrosion Inhibition : Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, structurally related to the compound , as effective corrosion inhibitors in acidic solutions (Chafiq et al., 2020).
Peptide Synthesis : Svete et al. (1997) researched the use of 2-benzoyl-2-ethoxycarbonylvinyl and 2-benzoylamino-2-methoxycarbonylvinyl groups, which are closely related to your compound, in the synthesis of dehydropeptide derivatives (Svete et al., 1997).
Synthesis of Hydroxybenzoates : Bartlett et al. (1983) conducted a study on the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, using methods that may be relevant to the manipulation of your compound (Bartlett et al., 1983).
Polymer Science : Barson et al. (1999) investigated the use of 2-styrylfuran as an additive in radical polymerizations, capturing benzoyloxy radicals, which could be related to the reactivity of the compound you mentioned (Barson et al., 1999).
Properties
IUPAC Name |
[2-benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALWXODPZBQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871928 | |
Record name | 3,5,6-Tri-O-benzoyl-1,2-O-(1-methylethylidene)hexofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-03-3 | |
Record name | NSC38174 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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